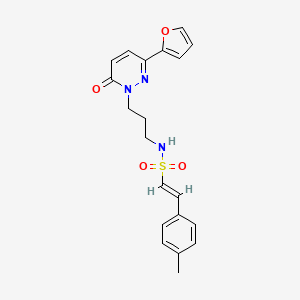

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-16-5-7-17(8-6-16)11-15-28(25,26)21-12-3-13-23-20(24)10-9-18(22-23)19-4-2-14-27-19/h2,4-11,14-15,21H,3,12-13H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSEJXIJYHGBK-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)ethenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features several significant structural components:

- Furan Ring : Known for its diverse pharmacological properties, the furan moiety often interacts with various biological systems.

- Pyridazine Core : This heterocyclic structure is associated with various biological activities, including anti-inflammatory and anticancer effects.

- Sulfonamide Group : Commonly found in many pharmaceuticals, sulfonamides are known for their antibacterial properties.

Anticancer Activity

Research indicates that derivatives of (E)-N-Aryl-2-ethene-sulfonamide, closely related to our compound, exhibit significant anticancer properties. A quantitative structure-activity relationship (QSAR) study involving 40 compounds demonstrated that these sulfonamides could inhibit cancer cell proliferation effectively. Key findings include:

- Inhibition Mechanism : The compounds target microtubules, disrupting cancer cell division.

- Correlation Studies : The QSAR analysis yielded a high correlation coefficient (), indicating strong predictive power regarding anticancer activity based on molecular descriptors .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies have shown that pyridazine derivatives, including those related to our compound, can inhibit various inflammatory pathways:

- Target Enzymes : Inhibitory activities against cyclooxygenase (COX) enzymes and lipoxygenases (LOX) were observed, suggesting a multi-target approach to inflammation management .

- In Vivo Studies : Certain derivatives exhibited low nanomolar inhibitory constants (e.g., 5.3 nM), highlighting their potency in reducing inflammation .

Antibacterial Activity

While not the primary focus of research on this specific compound, related sulfonamide structures are known for their antibacterial properties. The presence of the sulfonamide group suggests potential efficacy against bacterial infections.

Case Studies and Experimental Data

Several studies have assessed the biological activity of compounds similar to this compound. Below is a summary of relevant findings:

Comparison with Similar Compounds

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Patent Compounds (EP3 348 550A1) |

|---|---|---|

| Core Structure | Pyridazinone + furan | Benzothiazole + trifluoromethyl |

| Linker | Propyl + ethenesulfonamide | Acetamide |

| Aromatic Substituent | Para-tolyl (methylphenyl) | Methoxyphenyl, trimethoxyphenyl, phenyl |

| Key Functional Group | Sulfonamide (SO₂NH) | Acetamide (NHCOCH₂) |

| Electron-Withdrawing | Sulfonamide (moderate) | Trifluoromethyl (strong) |

Key Differences :

- The target compound’s pyridazinone-furan core may confer distinct electronic properties compared to the benzothiazole-trifluoromethyl scaffold in patent compounds.

- The ethenesulfonamide group in the target compound introduces rigidity and planar geometry, contrasting with the flexible acetamide linker in patent analogues. This could influence membrane permeability and target engagement .

- The para-tolyl group (methyl substitution) in the target compound offers moderate hydrophobicity, whereas methoxy-substituted phenyl groups in patent compounds enhance polarity and hydrogen-bonding capacity .

Hypothesized Advantages of Target Compound :

Enhanced Solubility: The pyridazinone-oxygen and sulfonamide groups may improve aqueous solubility compared to benzothiazole-based analogues.

Selectivity : The para-tolyl group’s steric bulk could reduce off-target interactions compared to smaller substituents (e.g., methoxy).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of this sulfonamide-pyridazine hybrid compound?

- Methodological Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the (E)-configuration of the ethenesulfonamide moiety and the connectivity of the furan-pyridazine core. For stereochemical assignments, use NOESY or ROESY experiments to analyze spatial proximity between protons in the propyl linker and aromatic substituents. Infrared (IR) spectroscopy can validate sulfonamide (S=O stretching at ~1150–1350 cm) and pyridazinone (C=O stretching at ~1650 cm) functionalities. Cross-reference with synthetic intermediates and computational predictions (e.g., ACD/Labs Percepta Platform) to resolve ambiguities .

Q. How can researchers optimize the synthesis of the furan-pyridazine core under mild reaction conditions?

- Methodological Answer : Utilize cyclocondensation reactions between α,β-unsaturated carbonyl precursors and hydrazines to form the pyridazinone ring. For regioselective introduction of the furan-2-yl group, employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with furan-2-ylboronic acid. Protect reactive sites (e.g., sulfonamide nitrogen) using tert-butyldimethylsilyl (TBS) groups to prevent side reactions . Monitor reaction progress via TLC or HPLC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., sulfonamide-containing kinase inhibitors). Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization (FP) assays to measure inhibition of enzymatic activity (e.g., tyrosine kinases). Pair with cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to assess selectivity. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC determination) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and putative protein targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR, VEGFR). Focus on the sulfonamide group’s potential to form hydrogen bonds with catalytic lysine or aspartate residues. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 50–100 ns. Compare binding free energies (MM-PBSA/GBSA) with known inhibitors to prioritize targets for experimental validation .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

- Methodological Answer : Address low aqueous solubility by modifying the formulation (e.g., nanoemulsions, cyclodextrin inclusion complexes). Use shake-flask or HPLC-UV methods to measure solubility in PBS (pH 7.4) and simulated gastrointestinal fluids. For conflicting bioavailability results, conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer studies to differentiate passive diffusion vs. active transport. Cross-validate with in vivo pharmacokinetics (e.g., Sprague-Dawley rats) using LC-MS/MS quantification .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer : Synthesize analogs with systematic substitutions: (1) replace the p-tolyl group with electron-deficient aryl rings to modulate π-π stacking; (2) vary the propyl linker length to optimize binding pocket occupancy; (3) introduce methyl groups on the pyridazinone ring to enhance metabolic stability. Test analogs against panels of related targets (e.g., kinase profiling at Eurofins) and analyze selectivity ratios. Use QSAR models to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What analytical workflows validate purity and stability under storage conditions?

- Methodological Answer : Employ orthogonal methods: (1) HPLC-UV/ELSD with C18 columns (gradient: 0.1% TFA in water/acetonitrile) to quantify impurities; (2) LC-HRMS to identify degradation products (e.g., hydrolyzed sulfonamide). For stability, conduct accelerated stress testing (40°C/75% RH for 6 months) and monitor changes via -NMR. Use Karl Fischer titration to control hygroscopicity, and store lyophilized samples under inert gas (argon) at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.